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Compound of Interest

Compound Name: 2-Aminooxazole-5-carboxamide

CAS No.: 1334298-29-1

Cat. No.: B2998552

Get Quote

Executive Summary
The unambiguous structural identification of 2-aminooxazole-5-carboxamide is a critical

checkpoint in drug discovery, particularly for programs targeting kinase inhibition or

antimicrobial pathways where this scaffold serves as a bioisostere for thiazoles. This guide

provides a rigorous, self-validating workflow for elucidating this structure, addressing the

specific challenges of regioisomerism (2,4- vs. 2,5-substitution) and prototropic tautomerism

(amino- vs. imino-forms).[1]

Part 1: Synthetic Provenance & Regiochemical
Logic[1]
Before spectroscopic analysis, the method of synthesis provides the first layer of structural

evidence.[1] Unlike 2-aminothiazoles, which are readily synthesized via the Hantzsch reaction,

2-aminooxazoles often require specific cyclization strategies to ensure the 2,5-substitution

pattern.[1]
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To establish a high-confidence starting point, we utilize a cyclization of

-formyl or

-keto ester derivatives with cyanamide, followed by amidation.

Reaction Logic:

Precursor: Ethyl

-ethoxyacrylate or similar

-functionalized electrophiles.

Cyclization: Reaction with cyanamide (

) under basic conditions.

Regioselectivity: The nucleophilic attack of the cyanamide nitrogen on the electrophilic

carbonyl, followed by oxygen closure, favors the 2-amino-5-substituted isomer over the 4-

substituted isomer due to the stability of the intermediate enolate.[1]

Part 2: Mass Spectrometry (HRMS)
The first step in the analytical workflow is confirming the elemental composition.[1]

Target Formula:

Exact Mass (M+H): 128.0455 Da[1]

Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode)[1]

Diagnostic Fragmentation: Unlike simple aliphatic amides, the oxazole core shows specific

fragmentation pathways.[1]

Loss of

(17 Da): Characteristic of the primary amide or the 2-amino group.[1]

Loss of
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(43 Da): Cleavage of the carboxamide moiety.[1]

Ring Cleavage: High-energy collision-induced dissociation (CID) often breaks the oxazole

ring, yielding nitrile fragments (

).[1]

Part 3: NMR Spectroscopy – The Definitive Proof[1]
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 2,5-isomer from

the 2,4-isomer and characterizing the tautomeric state.[1]

1H NMR (Proton)
Solvent: DMSO-

(Preferred to prevent exchange of labile protons).[1]
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Proton

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

(Ring) 7.0 – 7.5 Broad Singlet 2H

The 2-amino

group is

exchangeable.

Shift varies with

concentration/te

mperature.[1]

H-4 (Ring) 7.4 – 7.8 Singlet 1H

Critical

Diagnostic. This

proton is on the

oxazole ring.[1]

In the 2,5-isomer,

it is adjacent to

the nitrogen and

the electron-

withdrawing

amide, causing a

downfield shift.[1]

(Amide) 7.1 & 7.5 Broad Singlets 1H each

Non-equivalent

due to restricted

rotation of the C-

N bond (partial

double bond

character).[1]

13C NMR (Carbon)
Key Diagnostic Signals:

C-2 (Guanidine-like):

ppm. The most deshielded ring carbon due to the attached amino group and ring oxygen.[1]
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C-5 (Quaternary):

ppm. Directly attached to the carboxamide.[1]

C-4 (Methine):

ppm. The only protonated ring carbon.[1]

C=O (Carbonyl):

ppm.

2D NMR: Solving the Regioisomer Puzzle
The distinction between 2-aminooxazole-5-carboxamide and 2-aminooxazole-4-carboxamide

cannot be made solely on 1D NMR. We employ HMBC (Heteronuclear Multiple Bond

Correlation) as the "smoking gun."[1]

Experiment: 1H-13C HMBC.

The Logic:

In the 5-carboxamide isomer, the ring proton is at position 4.[1]

H-4 will show a strong 3-bond correlation (

) to the Carbonyl Carbon (C=O).[1]

In the 4-carboxamide isomer, the ring proton is at position 5.[1]

H-5 would show a 2-bond correlation (

) to the Carbonyl Carbon (often weaker or absent in standard HMBC parameters
optimized for 8Hz).[1]

Crucially, H-4 (in the 5-isomer) also correlates to C-2 (3-bond).

Tautomerism Analysis
2-Aminooxazoles exist in equilibrium between the Amino form and the Imino form.[1]
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Amino Form: Ring has aromatic character.[2] Exocyclic

.

Imino Form: Ring nitrogen is protonated (

).[1] Exocyclic

.[1]

Determination:

15N NMR: The amino nitrogen typically appears around -300 ppm (relative to nitromethane),

while the ring nitrogen is around -130 to -150 ppm. In the imino form, the exocyclic nitrogen

shifts significantly downfield.[1]

Solvent Effect: In polar aprotic solvents like DMSO, the Amino form is generally the dominant

tautomer due to aromatic stabilization.[1]

Part 4: Elucidation Workflow Visualization
The following diagram outlines the logical decision tree for confirming the structure.
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Unknown Sample
(Suspected 2-Aminooxazole-5-carboxamide)

HRMS (ESI+)
Confirm Formula: C4H5N3O2

m/z ~ 128.0455

1H NMR (DMSO-d6)
Identify H-4 Singlet (7.4-7.8 ppm)
Identify Amide & Amine Protons

13C NMR
Locate C-2 (~162 ppm), C-5 (~145 ppm)

C-4 (~128 ppm), C=O (~159 ppm)

2D HMBC (Critical Step)
Check H-4 to C=O Correlation

Does H-4 correlate
strongly (3-bond) to C=O?

CONFIRMED:
2-Aminooxazole-5-carboxamide

Yes (3J coupling)

REJECTED:
Likely 4-carboxamide isomer

No (Weak/Absent)

Click to download full resolution via product page

Caption: Decision tree for the structural confirmation of 2-aminooxazole-5-carboxamide,

highlighting the critical role of HMBC in determining regiochemistry.
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Part 5: Tautomeric Equilibrium Visualization
Understanding the active species in solution is vital for docking studies and binding affinity

predictions.[1]

Amino Form
(Aromatic, Dominant in DMSO)

Exocyclic -NH2

Imino Form
(Non-Aromatic)
Exocyclic =NH

Proton Transfer
(Fast Exchange) Protein Binding

(May select specific tautomer)
Solvent Polarity

(DMSO stabilizes Amino)

Click to download full resolution via product page

Caption: The amino-imino tautomeric equilibrium. While the amino form predominates in

solution, the imino form may be relevant in specific protein binding pockets.[1]

Part 6: Experimental Protocol (Standard Operating
Procedure)
Sample Preparation

Mass: Weigh approximately 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).

Note: Avoid

as the compound likely has poor solubility and rapid proton exchange may broaden
signals.

Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (600 MHz Instrument)
Temperature: 298 K (25°C).[1]

1H NMR: 16 scans, 2s relaxation delay.
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13C NMR: 1024 scans (due to low sensitivity of quaternary carbons), power-gated

decoupling.

HMBC: Optimized for long-range coupling constant

Hz.
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[https://www.benchchem.com/product/b2998552/docs#structural-elucidation-of-2-
aminooxazole-5-carboxamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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